molecular formula C15H14N2O3S B3978172 N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide

N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide

Cat. No. B3978172
M. Wt: 302.4 g/mol
InChI Key: DQRQJZJMFRXLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide, also known as MNTA, is a chemical compound that has been extensively studied for its potential use as a biological and pharmaceutical agent. MNTA is a member of the thioacetamide family of compounds, which have been shown to have a variety of biological and pharmacological properties. In

Mechanism of Action

The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide can inhibit the growth of various cancer cell lines and can induce apoptosis in these cells. N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has also been shown to have antimicrobial and antifungal properties. In vivo studies have demonstrated that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide can reduce inflammation and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide and its potential as an anti-inflammatory agent. Additionally, research on the anticancer properties of N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide may lead to the development of new cancer treatments.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has been extensively studied for its potential use as a biological and pharmaceutical agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. Studies have also shown that N-(2-methyl-5-nitrophenyl)-2-(phenylthio)acetamide has potential as an anti-inflammatory agent and may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-7-8-12(17(19)20)9-14(11)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRQJZJMFRXLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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